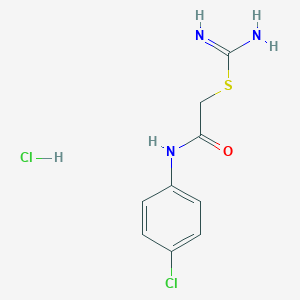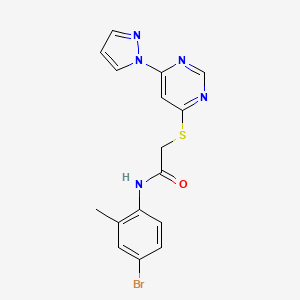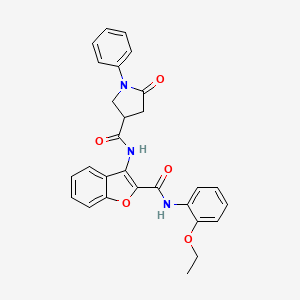
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a critical energy-sensing enzyme that regulates cellular metabolism in response to changes in cellular energy status. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
科学研究应用
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer. In animal models, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to improve glucose uptake and insulin sensitivity, reduce body weight and fat mass, and inhibit tumor growth. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been investigated for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. AMPK activation leads to the phosphorylation of downstream targets involved in glucose and lipid metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to activate another energy-sensing enzyme, sirtuin 1, which plays a role in regulating cellular metabolism and aging.
Biochemical and Physiological Effects:
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, leading to improved glucose homeostasis in animal models of type 2 diabetes. 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to reduce body weight and fat mass in obese mice, possibly through increased energy expenditure and decreased food intake. In cancer cells, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has been shown to inhibit cell growth and induce apoptosis, possibly through the inhibition of mTOR signaling.
实验室实验的优点和局限性
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate AMPK in the absence of cellular stress. However, 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride has also been shown to have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results. Additionally, the optimal concentration and duration of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride treatment may vary depending on the cell type and experimental conditions.
未来方向
Future research on 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride may focus on its potential therapeutic applications in the treatment of metabolic disorders and cancer. Additionally, further studies may investigate the mechanisms underlying the neuroprotective effects of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride and its potential as a treatment for neurodegenerative diseases. The development of more potent and selective AMPK activators may also provide new opportunities for the treatment of metabolic disorders and other diseases.
合成方法
The synthesis of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride involves the reaction of 4-chloroaniline with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with ethyl chloroacetate to form 2-(4-chlorophenyl)acetamidothiourea. Finally, the addition of sodium hydroxide and hydrochloric acid leads to the formation of 2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride hydrochloride.
属性
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] carbamimidothioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3OS.ClH/c10-6-1-3-7(4-2-6)13-8(14)5-15-9(11)12;/h1-4H,5H2,(H3,11,12)(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQJKDGZCZYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(=N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(carbamimidoylsulfanyl)-N-(4-chlorophenyl)acetamide hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)


![N-(2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2683745.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)


![2-{3-[(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2683752.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2683757.png)